molecular formula C16H18N4O2 B2376789 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034463-83-5

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2376789
CAS No.: 2034463-83-5
M. Wt: 298.346
InChI Key: OKYPAOWNWOICIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core, a privileged structure in the design of tyrosine kinase inhibitors . This heterocyclic system is structurally similar to purine bases, allowing it to interact with the ATP-binding sites of various kinase targets . The piperidin-4-yl moiety substituted at the N-3 position, and further modified with a cyclopropanecarbonyl group, is a structural feature observed in pharmacologically active compounds and is known to contribute to molecular properties and target binding . The pyrido[2,3-d]pyrimidinone core is a versatile pharmacophore that has been explored for its potent activity against a range of kinases. Researchers have developed analogues for targeting kinases such as EGFR (wild-type and T790M mutant), which is a key oncological target, as well as ZAP-70, which plays a pivotal role in T-cell receptor signaling and is a potential target for peripheral T-cell lymphoma . The presence of multiple diversity centers on the core structure allows for extensive synthetic modification to optimize potency and selectivity for specific kinases . This compound is intended for research applications only, including but not limited to, lead compound identification, structure-activity relationship (SAR) studies, and the exploration of novel therapeutic pathways in areas such as oncology and immunology. Researchers can utilize this scaffold to develop and profile new chemical entities with potential inhibitory activity against a diverse panel of protein kinases.

Properties

IUPAC Name

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(11-3-4-11)19-8-5-12(6-9-19)20-10-18-14-13(16(20)22)2-1-7-17-14/h1-2,7,10-12H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYPAOWNWOICIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidinone core. One common method involves the condensation of appropriate precursors under controlled conditions. For example, the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) can significantly enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

The biological and physicochemical properties of pyridopyrimidinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Pyridopyrimidinone Core Variations
  • Two-Ring System (Pyrido[2,3-d]pyrimidin-4(3H)-one) :
    The target compound shares this core with derivatives like 2-[2-benzylidenehydrazinyl]-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (), which showed anticancer activity against MCF-7 and HepG2 cells . Compared to three- or four-ring systems (e.g., pyridotriazolopyrimidines in ), the two-ring core may offer improved solubility and bioavailability at the expense of reduced potency in certain contexts .

  • Reduced Tetrahydro Derivatives: Reduction of the pyrido ring to 1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidines () enhances antiplatelet activity, particularly against ADP-induced aggregation.
Substituent Modifications at the 3-Position
  • Cyclopropanecarbonyl-Piperidine Group :
    The cyclopropane moiety in the target compound introduces rigidity and lipophilicity, which may improve membrane permeability and resistance to oxidative metabolism. Similar piperidine-substituted analogs (e.g., 8-(4-benzylpiperidin-1-yl) derivatives in ) demonstrate enhanced kinase inhibition and cellular potency due to optimized steric and electronic interactions .

  • Aminoethyl Chains: Derivatives with 3-(2-N,N-dialkylaminoethyl) substituents () exhibit central nervous system activity (anxiolytic, analgesic). The target’s cyclopropanecarbonyl group may reduce blood-brain barrier penetration compared to these flexible alkyl chains, redirecting activity toward peripheral targets .
  • Aryl and Heteroaryl Groups :
    Compounds like 8-(1-methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () and 8-(pyridin-2-yl)piperazinyl derivatives () show kinase inhibition. The target’s cyclopropane carbonyl group likely confers distinct selectivity profiles compared to aryl substituents .

Substituent Effects on Enzymatic Targets
  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition :
    Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with 2-aryl substituents () inhibit mPGES-1, a therapeutic target in inflammation. The target’s piperidine-cyclopropanecarbonyl group may mimic aryl interactions in enzyme binding pockets, though its efficacy remains speculative .

  • Anticancer Activity: Thiadiazole- and pyrazoline-functionalized pyridopyrimidinones () exhibit antitumor activity. The target’s cyclopropane group could modulate cytotoxicity by influencing apoptosis pathways or tubulin polymerization .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog (3-(2-N,N-Dimethylaminoethyl), ) Analog (8-(4-Fluorophenyl), )
LogP High (cyclopropane lipophilicity) Moderate (polar aminoethyl chain) Moderate (fluorophenyl)
Solubility Low (rigid structure) High Moderate
Metabolic Stability High (cyclopropane resistance) Low (oxidative N-dealkylation) Moderate (fluorine shielding)
Bioavailability Moderate High Moderate

Biological Activity

The compound 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 1852495-86-3

The compound features a pyrido[2,3-d]pyrimidinone core structure, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory activities.

Research has indicated that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptor sites, influencing downstream signaling cascades that are critical for cell survival and proliferation.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including:
    • Breast Cancer : Demonstrated significant cytotoxicity with IC₅₀ values in the low micromolar range.
    • Colon Cancer : Showed promising results in inhibiting cell growth and inducing apoptosis.
Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)5.0Apoptosis induction
HCT116 (Colon)7.5Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects:

  • In Vivo Studies : Animal models have demonstrated that treatment with this compound reduces inflammatory markers and cytokine levels in conditions such as arthritis and colitis.

Case Studies

  • Study on Breast Cancer Cells : A recent study highlighted the efficacy of the compound in MCF-7 breast cancer cells. The researchers observed a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound at concentrations ranging from 1 to 10 µM .
  • Inflammation Model : In a murine model of colitis, administration of the compound resulted in a significant reduction in disease severity scores and histological damage compared to control groups .

Q & A

Q. What are the key steps and optimization strategies for synthesizing 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?

The synthesis typically involves sequential functionalization of the pyrido[2,3-d]pyrimidin-4(3H)-one core. Critical steps include:

  • Acylation : Cyclopropanecarbonyl chloride reacts with piperidin-4-yl intermediates under reflux conditions in solvents like ethanol or DMF. Temperature control (70–90°C) and reaction time (6–12 hours) are critical for yield optimization .
  • Coupling Reactions : Palladium-catalyzed cross-coupling may be used to introduce substituents. For example, Suzuki-Miyaura coupling can attach aryl groups to the pyrimidine ring .
  • Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol ensures >95% purity .

Table 1 : Example Reaction Conditions

StepSolventTemperature (°C)Catalyst/ReagentYield (%)
Cyclopropane acylationDMF80Cyclopropanecarbonyl Cl65–75
Ring closureEthanolRefluxNaH70–80

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the cyclopropanecarbonyl and piperidine groups. Key signals include cyclopropane protons (δ 1.2–1.5 ppm) and pyrimidine carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopropanecarbonyl moiety, m/z ~80) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and confirms the planarity of the pyrido-pyrimidine core .

Q. What preliminary assays are recommended to assess its biological activity?

  • Kinase Inhibition Screening : Use ATP-binding assays (e.g., ADP-Glo™) against kinase panels (e.g., CDK, EGFR) due to structural similarity to kinase inhibitors .
  • Cytotoxicity Profiling : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. IC₅₀ values <10 μM indicate potential for further development .
  • Anti-inflammatory Activity : Measure inhibition of mPGES-1 or COX-2 in LPS-stimulated macrophages (ELISA for PGE₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core Modifications : Introduce substituents at the pyrimidine C2 or C7 positions. Electron-withdrawing groups (e.g., -CF₃) enhance kinase affinity, while bulky groups (e.g., adamantane) improve metabolic stability .
  • Piperidine Substitution : Replace cyclopropanecarbonyl with isoxazole-5-carbonyl to alter hydrophobicity and binding pocket interactions (see Table 2 ) .

Table 2 : SAR Trends for Analogues

SubstituentTarget Affinity (IC₅₀, nM)LogP
CyclopropanecarbonylCDK2: 1202.1
Isoxazole-5-carbonylEGFR: 851.8
5-MethylisoxazolemPGES-1: 2002.5

Q. What strategies resolve contradictions in biological data across cell lines or animal models?

  • Assay Validation : Ensure consistency in cell culture conditions (e.g., serum concentration, passage number). For example, discrepancies in IC₅₀ values between MCF-7 and HepG2 may arise from differential expression of efflux transporters .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in vivo. Hydroxylation of the cyclopropane ring can enhance or reduce activity .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets like kinases or mPGES-1 .

Q. How can pharmacokinetic (PK) challenges such as low oral bioavailability be addressed?

  • Prodrug Design : Mask the pyrimidine carbonyl as an ester or amide to improve intestinal absorption. For example, tert-butyl ester prodrugs increase bioavailability by 3-fold in rat models .
  • Formulation Optimization : Use nanosuspensions or lipid-based carriers to enhance solubility (e.g., from 5 μg/mL to >50 μg/mL in simulated intestinal fluid) .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 to mitigate drug-drug interactions. Fluorine substitution at the piperidine ring reduces CYP affinity .

Methodological Considerations

Q. What computational tools predict binding modes with kinases or mPGES-1?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets. Key residues for hydrogen bonding include Lys33 (CDK2) and Arg120 (mPGES-1) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclopropane-piperidine moiety in hydrophobic pockets .

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

  • Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and measure parent compound depletion (t₁/₂ >60 minutes suggests suitability for oral dosing) .
  • AMES Test : Screen for mutagenicity using TA98 and TA100 strains. Pyrido-pyrimidine cores generally show low risk, but nitro or aromatic amine substituents require caution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.